molecular formula C8H12O4 B141032 Dimethyl isopropylidenemalonate CAS No. 22035-53-6

Dimethyl isopropylidenemalonate

Cat. No. B141032
CAS RN: 22035-53-6
M. Wt: 172.18 g/mol
InChI Key: QJASGQYZCPDCJR-UHFFFAOYSA-N
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Description

Dimethyl isopropylidenemalonate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and derivatives are discussed, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis and evaluation of 5-isopropyl-3,8-dimethylazulene derivatives for antigastric ulcer activity , and the molecular and crystal structures of E- and Z-isomers of 2,5-dimethyl-3-furylethylidene(isopropylidene)-succinic anhydride are closely related to the compound of interest.

Synthesis Analysis

The synthesis of compounds related to dimethyl isopropylidenemalonate involves various chemical reactions. For example, the synthesis of 5-isopropyl-3,8-dimethylazulene derivatives and the stereospecific synthesis of 2-isopropylidene-cis,cis-4,8-dimethyl-6-keto-cis-decahydroazulene demonstrate the complexity and specificity required in synthesizing such compounds. Michael addition reactions are also a common method used in the synthesis of related compounds, as seen in the synthesis of nitroethyl derivatives of isopropylidene malonate and the reaction of isopropylidenemalononitrile with various nucleophiles .

Molecular Structure Analysis

The molecular and crystal structures of compounds related to dimethyl isopropylidenemalonate have been studied using X-ray diffraction analysis. For instance, the crystal structure of a trans-platinum compound with isopropylamine and dimethylamine ligands has been reported , and the molecular and crystal structures of E- and Z-isomers of 2,5-dimethyl-3-furylethylidene(isopropylidene)-succinic anhydride have been examined . These studies provide valuable information on the spatial arrangement of atoms and the geometry of the molecules, which is crucial for understanding their reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to dimethyl isopropylidenemalonate has been explored in various studies. The ability of trans-[PtCl(2)(dimethylamine)(isopropylamine)] to form DNA interstrand cross-links and the Michael addition of nitromethane to isopropylidene 5-alkylidenemalonates are examples of the types of chemical reactions these compounds can undergo. Additionally, the synthesis of Schiff bases from 16-isopropyl-5,9-dimethyltetracyclo hexadec-15-ene-5,14-dicarboxylic acid highlights the versatility of these compounds in forming new chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to dimethyl isopropylidenemalonate can be inferred from the studies on their synthesis and structure. The lipophilic flat structure of 5-isopropyl-3,8-dimethylazulene derivatives contributes to their antigastric ulcer activity , indicating the importance of molecular shape and hydrophobicity in their biological function. The crystallographic data provided for various compounds also give insights into their stability, density, and molecular interactions, which are essential for understanding their properties and potential applications.

Scientific Research Applications

  • Neuroprotective Properties Dimethyl sulfoxide, a compound related to Dimethyl isopropylidenemalonate, has been found to inhibit glutamate responses in hippocampal neurons, thereby offering potential neuroprotective effects against excitotoxicity. This property might explain its clinical effects on peripheral and central nervous system neurons and suggests a potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

  • Proteomics and Stable Isotope Labeling In proteomics research, dimethyl labeling at the peptide level using stable isotopes is a reliable, cost-effective method that can be applied to high-throughput experiments. This process is advantageous for its use of inexpensive reagents and its applicability to a wide range of samples (Boersema et al., 2009).

  • Impact on Cellular Processes and Epigenetics Even at low concentrations, Dimethyl sulfoxide can induce changes in macromolecules, affecting proteins, nucleic acids, and potentially gene expression, differentiation, and epigenetic alterations. This finding has significant implications for experimental outcomes where it is used as a solvent (Tunçer et al., 2018).

  • Mitochondrial Integrity in Astrocytes Research on cultured astrocytes has shown that Dimethyl sulfoxide can cause mitochondrial swelling, membrane potential impairment, and other cytotoxic effects. This discovery is crucial for neuroscience research, particularly when investigating neuroprotective or neurotoxic effects of agents dissolved in Dimethyl sulfoxide (Yuan et al., 2014).

  • Cryopreservation and Cell Metabolism Dimethyl sulfoxide is commonly used for cryopreservation of biological material and as a vehicle in cell culture experiments. Its influence on heat production and cellular metabolism, even at low concentrations, suggests a need for caution in its use for these applications (Xie et al., 2003).

  • Glucose Permeable Ophthalmic Biomaterials Poly (dimethyl siloxane), a compound related to Dimethyl isopropylidenemalonate, is used in ophthalmic applications for its good compatibility and mechanical strength. It has been modified with hydrophilic polymers to improve wettability and glucose permeability, which are essential for applications like artificial corneas and contact lenses (Liu & Sheardown, 2005).

  • Chemical Synthesis and Reactions Dimethyl 2-bromo-2-methylpropylidenemalonate, a chemical derivative, reacts with sodium methoxide or potassium cyanide to produce cyclopropane derivatives. This reaction highlights its role in chemical synthesis and the formation of new organic compounds (Kolsaker & Storesund, 1972).

Safety And Hazards

Dimethyl isopropylidenemalonate is classified as a skin irritant and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for Dimethyl isopropylidenemalonate are not available, it’s worth noting that similar compounds are often used in research and development . For instance, Dimethyl fumarate is used in the treatment of multiple sclerosis .

properties

IUPAC Name

dimethyl 2-propan-2-ylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-5(2)6(7(9)11-3)8(10)12-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJASGQYZCPDCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409041
Record name Dimethyl (propan-2-ylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl isopropylidenemalonate

CAS RN

22035-53-6
Record name Dimethyl (propan-2-ylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl 2-(propan-2-ylidene)propanedioate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 51 grams (0.39 mol) of dimethyl malonate, 30 grams of acetone, and 2.5 grams of zinc chloride in 50 mL of acetic anhydride was refluxed with stirring for 24 hours. The solution was poured into ice and water, then extracted with 200 mL of dichloromethane. The organic phase was washed 2×150 mL water, dried over sodium sulfate and concentrated to a brown oil. After two distillations the 41 gram fraction collected at 25°-34° C. (0.1 mm Hg) gave satisfactory analytical for dimethyl isopropylidenemalonate.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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